1,1-Dichloro-1-fluoroheptane
Overview
Description
1,1-Dichloro-1-fluoroheptane is a chemical compound . It is one of the three isomers of dichlorofluoroethane . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .
Synthesis Analysis
1,1-Dichloro-1-fluoroethane can be produced by reacting hydrofluoric acid with 1,1,1-trichloroethane . The reaction can be improved by using a perfluoroalkanesulphonic acid, in particular trifluoromethanesulphonic acid, as a catalyst .Molecular Structure Analysis
The this compound molecule contains a total of 22 bond(s). There are 9 non-H bond(s) and 4 rotatable bond(s) .Chemical Reactions Analysis
1,1-Dichloro-1-fluoroethane is a haloalkane with the formula C2H3Cl2F . It is one of the three isomers of dichlorofluoroethane . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .Physical and Chemical Properties Analysis
1,1-Dichloro-1-fluoroethane can be a non-flammable, colourless liquid under room-temperature atmospheric conditions . The compound is very volatile with a boiling point of 32°C . Its critical temperature is near 204°C . Its smell has been described as “usually ethereal” (like ether) .Scientific Research Applications
Infrared Absorption and Atmospheric Monitoring
1,1-Dichloro-1-fluoroethane (a related compound) is utilized in applications such as foam blowing and precision cleaning but is being phased out due to its ozone-depleting potential. Research on its infrared absorption cross sections is crucial for monitoring its concentration in the atmosphere, aiding in environmental protection efforts (Harrison, 2019).
Organic Synthesis and Chemical Reactions
- Studies on the thermal decomposition of certain hepta(methoxycarbonyl) compounds in the presence of allyl or propargyl halides have highlighted the role of 1,1-Dichloro-1-fluoroheptane in forming pyrazolines or pyrazoles, indicating its importance in synthetic organic chemistry (Tomilov et al., 2012).
- Research into the efficient asymmetric synthesis of silanediol precursors from 1,5-dihydrosiloles showcases the potential of using fluorinated compounds like this compound in creating reactive intermediates for organosilicon chemistry (Sen et al., 2007).
Material Science and Polymer Chemistry
- New polyunsaturated organosilicon dendrimers based on 1,1-diethynyl- and 1-vinyl-1-ethynylsilacycloalkanes have been synthesized, demonstrating the utility of halogenated compounds in the development of advanced materials (Zhilitskaya et al., 2006).
- The synthesis and structural study of fluorinated telomers, including reactions with 1,1-difluoro-2-chloroethylene, point towards the significance of fluorinated compounds in producing materials with unique properties (Guiot et al., 2002).
Environmental Chemistry and Pollution Control
- Aliphatic Carbon-Fluorine bond activation studies using transition metal complexes highlight methods for the disposal or transformation of fluorocarbons, contributing to environmental sustainability efforts (Kraft et al., 2000).
Mechanism of Action
Target of Action
As a haloalkane, it may interact with various biological molecules .
Mode of Action
Haloalkanes generally interact with biological systems through their halogen atoms, which can participate in various chemical reactions .
Pharmacokinetics
The in vivo metabolic constants for HCFC-141b were determined using a physiologically based pharmacokinetic model .
Result of Action
It’s known that haloalkanes can cause various biological effects, depending on their specific structures and the biological systems they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Dichloro-1-fluoroheptane. For instance, its volatility can affect its distribution in the environment and its potential for inhalation exposure .
Safety and Hazards
1,1-Dichloro-1-fluoroethane may be incompatible with strong oxidizing and reducing agents. May be incompatible with some amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . An explosion occurred when an emptied drum of this compound was cut into by a grinder; may be more flammable than once thought .
Future Directions
1,1-Dichloro-1-fluoroethane is mainly used as a solvent and foam blowing agent under the names R-141b and HCFC-141b . It is a class 2 ozone depleting substance undergoing a global phaseout from production and use under the Montreal Protocol since the late 1990s . It is being replaced by HFCs within some applications .
Biochemical Analysis
Biochemical Properties
1,1-Dichloro-1-fluoroheptane plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2E1 and CYP3A isoforms . These interactions lead to the formation of free radical intermediates, which can cause peroxidative membrane damage and cytotoxicity. The compound’s ability to form free radicals makes it a useful tool for studying oxidative stress and related biochemical pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to influence cell function by inducing oxidative stress, leading to the depletion of cellular glutathione and the release of lactate dehydrogenase . These effects can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cytochrome P450 enzymes can alter the expression of genes involved in detoxification and stress response pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing enzyme inhibition or activation and changes in gene expression . The compound’s ability to generate free radicals is a key aspect of its mechanism of action, as these radicals can initiate lipid peroxidation and other oxidative processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cytotoxicity, impacting cellular function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cytotoxicity. At higher doses, it can lead to significant toxic effects, including severe oxidative damage, enzyme inhibition, and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound to form reactive intermediates, which can further interact with other biomolecules . The metabolism of the compound can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its lipophilicity, which allows it to readily cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with cytochrome P450 enzymes primarily occurs in the endoplasmic reticulum, where these enzymes are localized.
Properties
IUPAC Name |
1,1-dichloro-1-fluoroheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2F/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXOCTRNGMJBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(F)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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